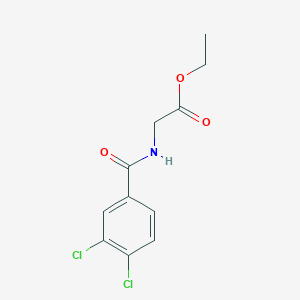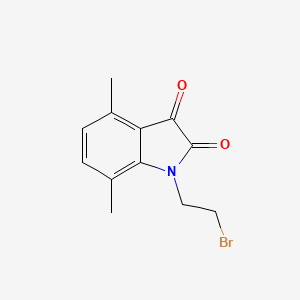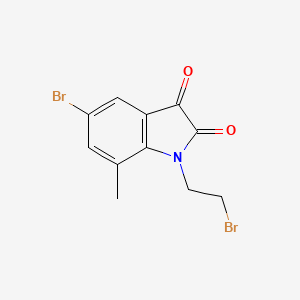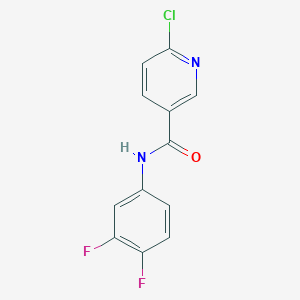
6-chloro-N-(3,4-difluorophenyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-(3,4-difluorophenyl)pyridine-3-carboxamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential use in scientific research. CFM-2 is a potent and selective blocker of the TRPA1 ion channel, which is involved in pain perception and inflammation.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 6-chloro-N-(3,4-difluorophenyl)pyridine-3-carboxamide involves the reaction of 6-chloronicotinic acid with 3,4-difluoroaniline to form 6-chloro-N-(3,4-difluorophenyl)nicotinamide, which is then converted to the final product through a carboxylation reaction.
Starting Materials
6-chloronicotinic acid, 3,4-difluoroaniline, N,N-dimethylformamide (DMF), triethylamine (TEA), carbon dioxide (CO2), diethyl ether, hydrochloric acid (HCl), sodium hydroxide (NaOH), water (H2O)
Reaction
Step 1: 6-chloronicotinic acid is dissolved in DMF and reacted with TEA to form the corresponding acid chloride., Step 2: 3,4-difluoroaniline is added to the reaction mixture and stirred at room temperature for several hours to form 6-chloro-N-(3,4-difluorophenyl)nicotinamide., Step 3: The reaction mixture is cooled and treated with CO2 to form the carboxylic acid derivative., Step 4: The product is extracted with diethyl ether and washed with HCl and NaOH solutions to remove impurities., Step 5: The final product, 6-chloro-N-(3,4-difluorophenyl)pyridine-3-carboxamide, is obtained by recrystallization from water.
Mecanismo De Acción
6-chloro-N-(3,4-difluorophenyl)pyridine-3-carboxamide blocks the TRPA1 ion channel by binding to a specific site on the channel protein. This binding prevents the channel from opening in response to various stimuli, including chemical irritants, heat, and cold. By blocking the TRPA1 channel, 6-chloro-N-(3,4-difluorophenyl)pyridine-3-carboxamide can reduce pain and inflammation in various animal models.
Efectos Bioquímicos Y Fisiológicos
6-chloro-N-(3,4-difluorophenyl)pyridine-3-carboxamide has been shown to have potent analgesic and anti-inflammatory effects in various animal models. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 6-chloro-N-(3,4-difluorophenyl)pyridine-3-carboxamide has been shown to have minimal toxicity and is well-tolerated in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-chloro-N-(3,4-difluorophenyl)pyridine-3-carboxamide has several advantages for use in lab experiments. It is a potent and selective blocker of the TRPA1 ion channel, which allows for specific targeting of this channel in various physiological and pathological processes. 6-chloro-N-(3,4-difluorophenyl)pyridine-3-carboxamide has also been shown to have minimal toxicity and is well-tolerated in animal models. However, 6-chloro-N-(3,4-difluorophenyl)pyridine-3-carboxamide has some limitations, including its relatively short half-life and the need for high concentrations to achieve maximal effects.
Direcciones Futuras
There are several future directions for research on 6-chloro-N-(3,4-difluorophenyl)pyridine-3-carboxamide. One area of interest is the development of more potent and selective TRPA1 channel blockers based on the structure of 6-chloro-N-(3,4-difluorophenyl)pyridine-3-carboxamide. Another area of interest is the investigation of the role of TRPA1 in various physiological and pathological processes, including pain, inflammation, and cancer. Additionally, the development of new delivery methods for 6-chloro-N-(3,4-difluorophenyl)pyridine-3-carboxamide may allow for more targeted and effective treatment of these conditions.
Aplicaciones Científicas De Investigación
6-chloro-N-(3,4-difluorophenyl)pyridine-3-carboxamide has been studied extensively for its potential use in scientific research. It has been shown to be a potent and selective blocker of the TRPA1 ion channel, which is involved in pain perception and inflammation. 6-chloro-N-(3,4-difluorophenyl)pyridine-3-carboxamide has been used to study the role of TRPA1 in various physiological and pathological processes, including pain, inflammation, and cancer.
Propiedades
IUPAC Name |
6-chloro-N-(3,4-difluorophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF2N2O/c13-11-4-1-7(6-16-11)12(18)17-8-2-3-9(14)10(15)5-8/h1-6H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKVFUOXJNZVDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=CN=C(C=C2)Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(3,4-difluorophenyl)pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(cyclopropylamino)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate](/img/structure/B7543541.png)
![5-methyl-6-(4-phenylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B7543551.png)

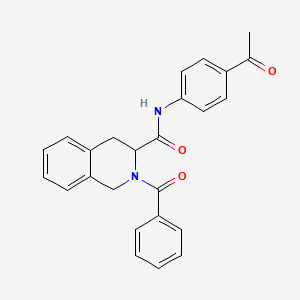
![N-[3-(dimethylsulfamoyl)phenyl]-2-(1H-perimidin-2-ylsulfanyl)acetamide](/img/structure/B7543567.png)
![N-[(3-chloro-4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B7543569.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-2-phenylquinoline-4-carboxamide](/img/structure/B7543570.png)
![4-morpholin-4-yl-N-[(3-phenylmethoxyphenyl)methyl]aniline](/img/structure/B7543574.png)
![3'-[(5-Oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7543580.png)
![3-butoxy-N-[(5-methylfuran-2-yl)methyl]propan-1-amine](/img/structure/B7543595.png)
![2-[(Difluoromethyl)sulfonyl]-4-nitroaniline](/img/structure/B7543603.png)
